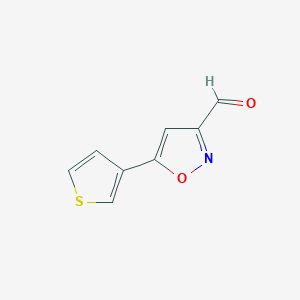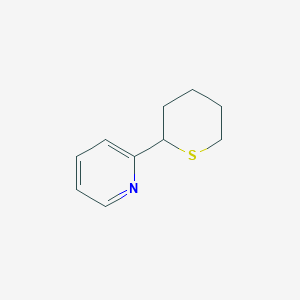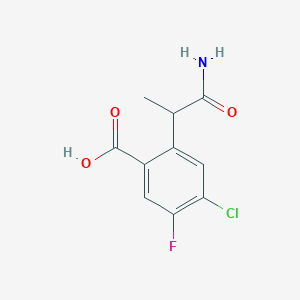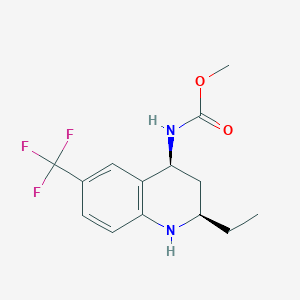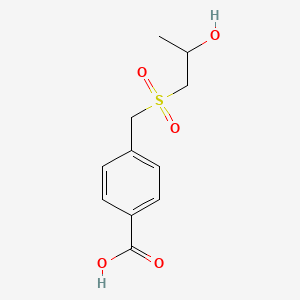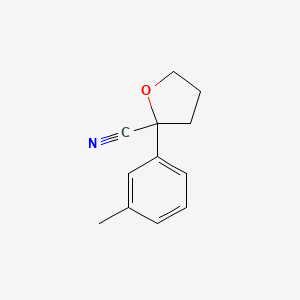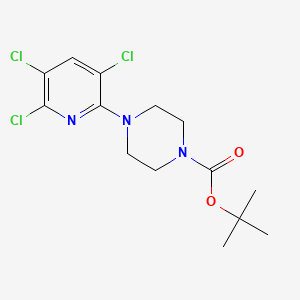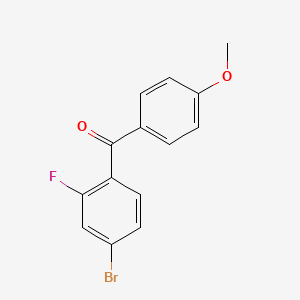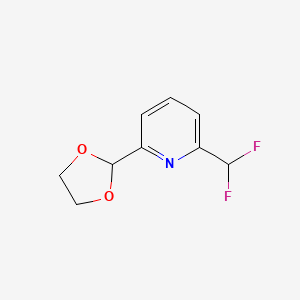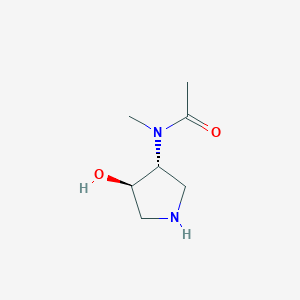
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is a heterocyclic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzene ring fused with an isoxazole ring, with hydroxy, neopentyl, and propyl substituents at specific positions, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL typically involves the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. Common reagents used in this process include thionyl chloride, methanesulfonyl chloride, or toluenesulfonyl chloride in the presence of an organic base . The reaction conditions often involve the use of pyridine, sodium acetate, potassium carbonate, or potassium hydroxide as bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or substituents, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,2-benzisoxazole: Lacks the neopentyl and propyl substituents, leading to different chemical and biological properties.
3-Substituted 6-Hydroxy-1,2-benzisoxazoles: Variations in the substituents at position 3 can significantly alter the compound’s activity and properties.
Uniqueness
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of neopentyl and propyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropyl)-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C15H21NO2/c1-5-6-11-13(17)8-7-10-12(9-15(2,3)4)16-18-14(10)11/h7-8,17H,5-6,9H2,1-4H3 |
Clave InChI |
PFTGTFMCMQXTFT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1ON=C2CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Aminophenyl)-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B8337427.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)
